

Application Notes and Protocols for Creating Actinorhodin Biosynthesis Knockout Mutants

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Compound of Interest		
Compound Name:	Actinorhodin	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Actinorhodin is a blue-pigmented polyketide antibiotic produced by the bacterium Streptomyces coelicolor. It serves as a model secondary metabolite for studying the genetics and biochemistry of antibiotic production. The creation of knockout mutants in the actinorhodin biosynthesis pathway is a fundamental technique for understanding gene function, elucidating biosynthetic pathways, and for metabolic engineering efforts to produce novel compounds. These application notes provide an overview and detailed protocols for the most effective methods for generating actinorhodin biosynthesis knockout mutants.

The primary methods covered include:

- CRISPR-Cas9 Mediated Gene Editing: A highly efficient and precise method for gene deletion.
- PCR-Targeting: A recombineering-based approach for replacing genes with a selectable marker.
- Homologous Recombination: The classical method for gene replacement, which can be enhanced for greater efficiency.

Data Presentation





Table 1: Comparison of Knockout Method Efficiencies for the Actinorhodin Biosynthetic Gene Cluster and Other Genes in Streptomyces coelicolor.

Method	Target Gene/Cluster	Efficiency	Reference
CRISPR-Cas9	actII-orf4 (single gene)	60% - 100%	[1][2]
CRISPR-Cas9	redD (single gene)	60% - 100%	[1][2]
CRISPR-Cas9	Actinorhodin (ACT) cluster (21.3 kb)	60% - 100%	[1][2]
CRISPR-Cas9	Undecylprodigiosin (RED) cluster (31.6 kb)	60% - 100%	[1][2]
CRISPR-Cas9	actIORF1 or actVB	Near 100% (with HDR templates)	[3]
PCR-Targeting	General gene replacement	Efficient, but can be time-consuming for markerless deletion	[4][5][6]
Standard Homologous Recombination	Actinorhodin (ACT) cluster	Inefficient for large clusters	[4][5]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of the Actinorhodin Gene Cluster

This protocol describes the use of a CRISPR-Cas9 system to create a markerless deletion of a target gene or the entire **actinorhodin** biosynthetic gene cluster in Streptomyces coelicolor. The system relies on the delivery of a plasmid containing the Cas9 nuclease, a target-specific guide RNA (sgRNA), and homology-directed repair (HDR) templates.

Materials:



- Streptomyces coelicolor M145 strain
- E. coli ET12567/pUZ8002 donor strain
- CRISPR-Cas9 editing plasmid (e.g., pKCcas9dO series) containing a codon-optimized cas9, a specific sgRNA targeting the actinorhodin gene cluster, and two homology arms flanking the target region.[1][2]
- Media: LB, SOB, MS (Mannitol Soya Flour), 2xYT, R2YE.
- Antibiotics: Apramycin, Nalidixic acid, Chloramphenicol, Kanamycin.
- Reagents for plasmid isolation, PCR, and DNA purification.

Procedure:

- Design and Construction of the CRISPR-Cas9 Plasmid:
 - Design a 20-nucleotide sgRNA sequence targeting a region within the actinorhodin gene to be deleted. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM).
 - Amplify two homology arms (typically 1.5-2 kb each) from the regions flanking the target deletion site in the S. coelicolor genome.
 - Clone the sgRNA cassette and the two homology arms into the CRISPR-Cas9 vector.[1][7]
- Transformation of E. coli and Conjugation Preparation:
 - Transform the constructed CRISPR-Cas9 plasmid into the methylation-deficient E. coli donor strain ET12567/pUZ8002.[8]
 - Grow an overnight culture of the transformed E. coli in LB medium containing the appropriate antibiotics (e.g., apramycin, kanamycin, and chloramphenicol).[9]
 - Subculture the overnight culture and grow to an OD600 of 0.4-0.6.
 - Wash the E. coli cells twice with LB medium to remove antibiotics.



- Preparation of Streptomyces coelicolor Spores:
 - Grow S. coelicolor on MS agar plates until well-sporulated (typically 5-7 days at 30°C).[10]
 - Harvest spores by adding sterile water or 20% glycerol to the plate and gently scraping the surface.
 - Filter the spore suspension through cotton wool to remove mycelial fragments.
 - Heat-shock the spores at 50°C for 10 minutes to synchronize germination.[8][10]
- Intergeneric Conjugation:
 - Mix the prepared E. coli donor cells and the heat-shocked S. coelicolor spores. A 3:1 ratio
 of E. coli to Streptomyces cells can increase conjugation frequency.[10]
 - Plate the mixture onto MS agar plates supplemented with 10 mM MgCl2 and incubate at 30°C for 16-20 hours.[8][10]
 - Overlay the plates with 1 mL of sterile water containing nalidixic acid (to kill E. coli) and apramycin (to select for exconjugants containing the plasmid).[8][10]
 - Incubate the plates at 30°C for 5-7 days until exconjugant colonies appear.
- Screening and Verification of Mutants:
 - Pick individual exconjugant colonies and streak them onto fresh selective MS agar plates.
 - After obtaining single colonies, streak them onto non-selective medium and incubate at a higher temperature (e.g., 37°C) to promote the loss of the temperature-sensitive CRISPR-Cas9 plasmid.[7]
 - Screen for the desired knockout phenotype (e.g., loss of blue pigment production).
 - Confirm the gene deletion by colony PCR using primers that flank the deleted region. The
 PCR product from the mutant should be smaller than that from the wild-type.[2][3]
 - Further verification can be done by Sanger sequencing of the PCR product.[3]



Protocol 2: PCR-Targeting for Gene Replacement

This method utilizes λ -Red-mediated recombination in E. coli to replace a gene on a cosmid with a selectable antibiotic resistance cassette. The modified cosmid is then transferred to Streptomyces via conjugation.

Materials:

- S. coelicolor cosmid library.
- E. coli BW25113/pIJ790 strain (contains the λ -Red recombination system).
- Template plasmid for the disruption cassette (e.g., plJ773, containing an apramycin resistance gene and an oriT).
- PCR primers with 39-nucleotide homology extensions to the target gene.
- Media and antibiotics as in Protocol 1.

Procedure:

- Generation of the Disruption Cassette:
 - Design forward and reverse primers with 39-nucleotide extensions that are homologous to the regions immediately upstream and downstream of the target gene in the S. coelicolor cosmid. The 3' ends of the primers are homologous to the disruption cassette template.
 - Perform PCR using these primers and the template plasmid to amplify the disruption cassette.
 - Purify the PCR product.[6]
- Preparation of Electrocompetent E. coli and Recombineering:
 - Grow E. coli BW25113/pIJ790 containing the target S. coelicolor cosmid at 30°C in SOB medium with 10 mM L-arabinose to induce the λ-Red genes.[6]
 - Prepare electrocompetent cells by washing the culture with ice-cold 10% glycerol.



- Electroporate the purified PCR product into the competent cells.[6]
- Select for recombinant cosmids on LB agar containing antibiotics for both the cosmid and the disruption cassette.[11]
- Verification of the Modified Cosmid:
 - Isolate cosmid DNA from the selected E. coli colonies.
 - Verify the correct gene replacement by restriction digestion and/or PCR analysis.
- Transfer of the Modified Cosmid to Streptomyces:
 - Transform the verified modified cosmid into the E. coli donor strain ET12567/pUZ8002.
 - Perform intergeneric conjugation with S. coelicolor as described in Protocol 1 (steps 2-4).
- Screening for Double Crossover Mutants:
 - Select for exconjugants that have undergone a double crossover event, resulting in the
 replacement of the chromosomal gene with the disruption cassette. This is typically
 identified by a phenotype of being resistant to the antibiotic in the cassette but sensitive to
 the antibiotic resistance marker on the cosmid vector backbone.
 - Confirm the gene replacement by PCR and Southern blot analysis.

Protocol 3: Protoplast Transformation of Streptomyces coelicolor

This is an alternative method to conjugation for introducing DNA into Streptomyces. It involves the enzymatic removal of the cell wall to generate protoplasts, which can then take up plasmid DNA.

Materials:

- S. coelicolor mycelium.
- YEME medium.



- P buffer.
- Lysozyme solution.
- PEG (Polyethylene glycol) solution.
- R2YE regeneration medium.

Procedure:

- Growth of Mycelium:
 - Inoculate S. coelicolor spores or mycelia into YEME medium and grow at 30°C with shaking for 36-40 hours. The culture is ready when it starts to produce a red pigment.[12]
- Protoplast Formation:
 - Harvest the mycelia by centrifugation.
 - Wash the mycelia with 10.3% sucrose solution.[12]
 - Resuspend the mycelial pellet in lysozyme solution and incubate at 30°C for 15-60 minutes. Monitor protoplast formation under a phase-contrast microscope. S. coelicolor typically requires a longer incubation time (around 60 minutes).[12]
 - Gently pipette the suspension to aid in protoplast release.
 - Filter the protoplast suspension through cotton wool to remove remaining mycelia.
- Transformation:
 - Pellet the protoplasts by centrifugation and resuspend them in P buffer.
 - Mix the plasmid DNA with the protoplast suspension.
 - Add PEG solution and mix gently.
 - Plate the transformation mixture onto R2YE regeneration plates.



- Selection and Regeneration:
 - Incubate the plates at 30°C for 16-24 hours.
 - Overlay the plates with the appropriate antibiotic for selection.
 - o Continue incubation until transformant colonies appear.

Mandatory Visualizations



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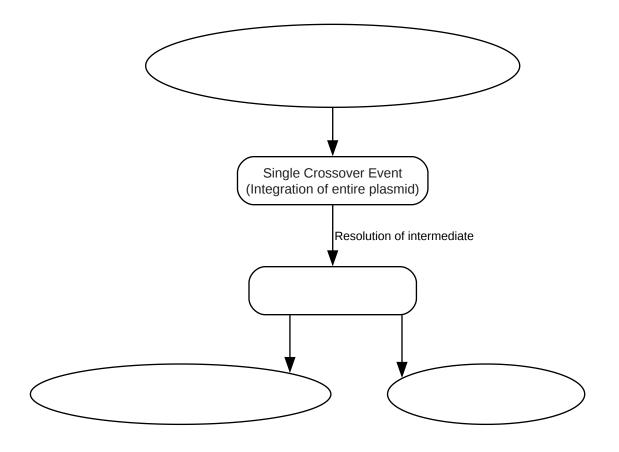
Caption: Workflow for CRISPR-Cas9 mediated gene knockout.



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Caption: Workflow for PCR-targeting based gene knockout.





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Caption: Logical flow of homologous recombination for gene knockout.

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